Santalyl acetate

Description

Properties

CAS No. |

1323-00-8 |

|---|---|

Molecular Formula |

C34H52O4 |

Molecular Weight |

524.8 g/mol |

IUPAC Name |

[(Z)-5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enyl] acetate;[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |

InChI |

InChI=1S/2C17H26O2/c1-11(10-19-12(2)18)6-5-7-16(3)13-8-14-15(9-13)17(14,16)4;1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,13-15H,5,7-10H2,1-4H3;6,15-16H,2,5,7-11H2,1,3-4H3/b11-6-;12-6-/t13?,14-,15?,16+,17?;15-,16+,17+/m01/s1 |

InChI Key |

ZUPBLUYKASBIGF-BNWWZQFZSA-N |

Isomeric SMILES |

C/C(=C\CCC1(C2CCC(C2)C1=C)C)/COC(=O)C |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C |

density |

0.980-0.986 |

Other CAS No. |

1323-00-8 |

physical_description |

Almost colourless or very pale straw-coloured, slightly viscous liquid; Delicately woody, faintly sandalwood-like, musky-sweet odour of excellent tenacity |

solubility |

Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Santalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalyl acetate (B1210297) is a sesquiterpenoid ester that is a significant component of sandalwood oil, a valuable natural product in the fragrance and flavor industries. It is prized for its characteristic warm, woody, and slightly sweet aroma. This technical guide provides a comprehensive overview of the chemical properties of santalyl acetate, including its physical characteristics, spectral data, and the experimental protocols used for its analysis. Santalyl acetate is typically found as a mixture of isomers, primarily α-santalyl acetate and β-santalyl acetate, which contribute to its complex olfactory profile.

Chemical Structure and Isomerism

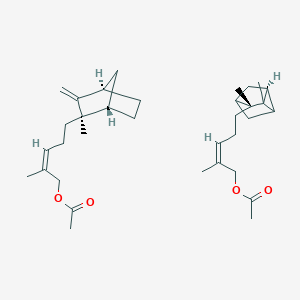

Santalyl acetate is the acetate ester of santalol (B192323). The commercial product is derived from the acetylation of santalol obtained from sandalwood oil and therefore exists as a mixture of its α- and β-isomers.[1] The ratio of these isomers can vary but is often in the range of 60-65% α-form and 30-35% β-form.[1] The chemical structures of the primary isomers are depicted below.

α-Santalyl Acetate

-

IUPAC Name: [(Z)-5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.0²,⁶]heptanyl]-2-methylpent-2-enyl] acetate[2]

-

Molecular Formula: C₁₇H₂₆O₂[3]

-

Molecular Weight: 262.39 g/mol [3]

β-Santalyl Acetate

-

IUPAC Name: [(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate[2]

-

Molecular Formula: C₁₇H₂₆O₂

-

Molecular Weight: 262.39 g/mol

Physicochemical Properties

The following tables summarize the key physicochemical properties of santalyl acetate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [3] |

| Molecular Weight | 262.39 g/mol | [3] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [4] |

| Odor | Woody, floral, nutty, powdery, orris-like | [1] |

| CAS Number | 1323-00-8 | [4] |

| FEMA Number | 3007 | [4] |

| Property | Value Range | Reference(s) |

| Boiling Point | 152-156 °C at 5 Torr | |

| Density | 0.99 g/cm³ | |

| Refractive Index | 1.499 | |

| Flash Point | > 110 °C | [4] |

| Vapor Pressure | 0.000114 mmHg at 20 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils | |

| logP (o/w) | 5.360 | [1] |

Experimental Protocols

Synthesis of Santalyl Acetate

Santalyl acetate is synthesized via the acetylation of santalol. A general laboratory-scale procedure is as follows:

-

In a round-bottom flask, combine santalol with an excess of acetic anhydride.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture while stirring.

-

Heat the reaction mixture under reflux for a specified period to ensure complete esterification.

-

After cooling, quench the reaction by carefully adding water.

-

Extract the crude santalyl acetate with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the santalyl acetate by vacuum distillation to yield a colorless to pale yellow liquid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of santalyl acetate in essential oils and fragrance mixtures.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).

Methodology:

-

Sample Preparation: Dilute the santalyl acetate sample in a suitable solvent such as petroleum ether or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for a few minutes.

-

Ramp: Increase the temperature at a rate of 3-10 °C/min to a final temperature of 250-280 °C.

-

Final hold: Maintain the final temperature for a sufficient duration to elute all components.

-

-

Inlet Temperature: Typically set at 250 °C.

-

Split Ratio: A split injection is commonly used (e.g., 40:1) to prevent column overloading.[5]

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400 amu.

-

Ion Source Temperature: Maintained at approximately 230 °C.

-

Interface Temperature: Set to around 250 °C.

-

-

Data Analysis: Identify santalyl acetate isomers by comparing their mass spectra and retention times with those of reference standards and spectral libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in santalyl acetate.

Instrumentation:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: No specific preparation is typically required for liquid samples when using an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Spectrum: Place a small drop of santalyl acetate directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The presence of an ester functional group is confirmed by characteristic absorption bands:

-

A strong C=O stretching vibration around 1740 cm⁻¹.

-

C-O stretching vibrations in the region of 1250-1000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about the santalyl acetate molecule, allowing for the differentiation of its isomers.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified santalyl acetate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.

-

-

2D NMR (Optional but recommended for full assignment):

-

Techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity and assign all proton and carbon signals unequivocally.

-

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to elucidate the detailed structure of the isomers.

-

Safety and Toxicology

Santalyl acetate has been evaluated for its safety as a flavoring agent and fragrance ingredient. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it is not a safety concern at current levels of intake when used as a flavoring agent.[6] Similarly, the European Food Safety Authority (EFSA) panel concluded that santalyl acetate does not give rise to concern with respect to genotoxicity.[6]

Conclusion

Santalyl acetate is a chemically complex fragrance and flavor ingredient characterized by its isomeric nature. Its physicochemical properties are well-documented, and its analysis is routinely performed using standard analytical techniques such as GC-MS, FTIR, and NMR spectroscopy. The detailed experimental protocols provided in this guide offer a framework for the robust characterization and quality control of santalyl acetate in research and industrial settings. Current safety evaluations indicate that santalyl acetate is safe for its intended uses at the current levels of exposure.

References

- 1. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 2. Santalyl acetate | C34H52O4 | CID 24832103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-α-Santalol acetate [webbook.nist.gov]

- 4. synarome.com [synarome.com]

- 5. scispace.com [scispace.com]

- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

Santalyl acetate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Santalyl acetate (B1210297), a key component contributing to the characteristic fragrance of sandalwood oil, is a widely utilized ingredient in the flavor and fragrance industries. This technical guide provides an in-depth overview of Santalyl acetate, focusing on its chemical and physical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and analysis by gas chromatography-mass spectrometry (GC-MS) are presented. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who are interested in the technical aspects of this important sesquiterpenoid.

Chemical and Physical Properties

Santalyl acetate is commercially available as a mixture of its α- and β-isomers.[1] The general CAS number for this mixture is 1323-00-8.[1] The molecular formula for both α-santalyl acetate and β-santalyl acetate is C₁₇H₂₆O₂.[2][3]

The physical and chemical properties of Santalyl acetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1323-00-8 (for α and β mixture) | [1] |

| Molecular Formula | C₁₇H₂₆O₂ | [2][3] |

| Molecular Weight | 262.39 g/mol | [2][3] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [4] |

| Odor | Woody, floral, with nutty and powdery notes | [5] |

| Boiling Point | 152-156 °C at 5 Torr | [6] |

| Density | 0.980-0.986 g/cm³ | [1] |

| Refractive Index | 1.485-1.493 | [1] |

| Flash Point | > 110 °C | [4] |

| Vapor Pressure | 0.000114 mmHg at 20°C | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1] |

Synthesis of Santalyl Acetate

Experimental Protocol: Acetylation of Santalol (B192323)

This protocol describes the synthesis of santalyl acetate from santalol using acetic anhydride (B1165640).

Materials:

-

cis-alpha-Santalol

-

Acetic anhydride

-

Pyridine (B92270) or Dichloromethane (B109758) (as solvent)

-

4-dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve cis-alpha-Santalol (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.[7]

-

Add an excess of acetic anhydride (e.g., 1.5-2.0 equivalents) to the solution.[7] A catalytic amount of DMAP can also be added if necessary.[7]

-

Stir the reaction mixture at room temperature for several hours.[7]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

-

Once the reaction is complete, wash the organic layer with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure cis-alpha-Santalyl acetate.[7]

Synthesis Workflow

Caption: Workflow for the synthesis of Santalyl Acetate.

Analytical Methods: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of Santalyl acetate in complex mixtures like essential oils.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of Santalyl acetate using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 7000 Triple Quadrupole MS).[6]

-

GC Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

Sample Preparation:

-

Prepare a dilute solution of the sample containing Santalyl acetate in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

If quantitative analysis is required, add an appropriate internal standard.

-

Transfer the sample to a GC vial.

GC-MS Parameters:

-

Injection Mode: Split.[8]

-

Inlet Temperature: 280°C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp rate: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

Mass Spectrometer:

Data Analysis:

-

Identify Santalyl acetate by comparing its retention time and mass spectrum with that of a known standard or by matching against a spectral library (e.g., NIST, Wiley).[10]

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of Santalyl Acetate.

Applications in Research and Development

Santalyl acetate is primarily used as a fragrance ingredient in a wide variety of products, including perfumes, cosmetics, and personal care items.[5] It is valued for its persistent, woody, and sweet aroma. In the flavor industry, it is used as a flavoring agent.[1] While its direct application in drug development is not established, its well-characterized chemical nature and pleasant sensory properties make it a useful compound in formulation studies, potentially as an excipient or for masking unpleasant odors of active pharmaceutical ingredients.

Biological Activity and Signaling Pathways

Currently, there is limited research on the specific biological activities and molecular signaling pathways of Santalyl acetate itself. However, sandalwood oil and its primary constituent, santalol, have been investigated for various properties, including soothing and moisturizing effects on the skin.[11] It is plausible that Santalyl acetate may be hydrolyzed in vivo to santalol, which could then exert biological effects.[12] Further research is needed to elucidate any direct pharmacological actions of Santalyl acetate.

Safety and Toxicology

Santalyl acetate is considered to have low acute toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

| Toxicity Data | Value | Species | Source(s) |

| Acute Oral LD₅₀ | > 5 g/kg | Rat | [6] |

| Acute Dermal LD₅₀ | > 5 g/kg | Rabbit | [6] |

References

- 1. Santalyl acetate | C34H52O4 | CID 24832103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Santalol acetate [webbook.nist.gov]

- 3. alpha-Santalol acetate | C17H26O2 | CID 6445771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synarome.com [synarome.com]

- 5. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 6. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tropicalplantresearch.com [tropicalplantresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. peerj.com [peerj.com]

- 12. (+)-Epi-β-santalyl acetate [webbook.nist.gov]

Alpha-Santalyl Acetate vs. Beta-Santalyl Acetate: A Comprehensive Structural and Technical Comparison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-santalyl acetate (B1210297) and beta-santalyl acetate are two isomeric sesquiterpenoid esters that are key contributors to the characteristic fragrance of sandalwood oil. While structurally similar, their subtle differences in the arrangement of the tricyclic core result in distinct physicochemical and olfactory properties. This in-depth technical guide provides a comprehensive comparison of the structure, synthesis, and spectroscopic characterization of alpha- and beta-santalyl acetate, offering valuable insights for researchers in the fields of natural products chemistry, fragrance science, and drug development.

Structural Elucidation

The fundamental difference between alpha-santalyl acetate and beta-santalyl acetate lies in the carbon skeleton of the santalol-derived portion of the molecule. Alpha-santalyl acetate possesses a tricyclo[2.2.1.02,6]heptane core, whereas beta-santalyl acetate is characterized by a bicyclo[2.2.1]heptane system with an exocyclic methylene (B1212753) group.

Below is a visual representation of their chemical structures:

The Natural Occurrence of Santalyl Acetate in Sandalwood Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandalwood oil, a valuable essential oil extracted from the heartwood of Santalum species, is a complex mixture of sesquiterpenoids, primarily the santalols. Among the various constituents, santalyl acetate (B1210297), an ester of santalol (B192323), contributes to the characteristic fragrance profile of the oil. This technical guide provides an in-depth analysis of the natural occurrence of santalyl acetate in sandalwood oil, its biosynthesis, quantitative data from various Santalum species, and detailed experimental protocols for its analysis. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of natural products, pharmacology, and drug development.

Introduction

Sandalwood oil, renowned for its sweet, woody, and persistent aroma, has been utilized for centuries in traditional medicine, perfumery, and religious ceremonies. The therapeutic and aromatic properties of the oil are largely attributed to its high content of sesquiterpene alcohols, namely α-santalol and β-santalol. Santalyl acetate, the acetylated form of santalol, is also a naturally occurring component in the essential oil of certain Santalum species. While its concentration is generally lower than that of the santalols, it plays a significant role in the overall olfactory profile of the oil. Understanding the natural occurrence, biosynthesis, and analytical chemistry of santalyl acetate is crucial for the quality control of sandalwood oil and for exploring its potential biological activities.

Biosynthesis of Santalyl Acetate

The biosynthesis of santalyl acetate is intrinsically linked to the well-established pathway of its precursor, santalol. The formation of santalol occurs through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which provide the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of santalol are:

-

Formation of Farnesyl Pyrophosphate (FPP): Geranyl pyrophosphate (GPP) is formed by the condensation of one molecule of DMAPP and one molecule of IPP. Subsequently, another molecule of IPP is added to GPP to yield the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl diphosphate (B83284) synthase (FDS)[1].

-

Cyclization of FPP to Santalenes: FPP is then cyclized by the enzyme santalene synthase (SS) to produce a mixture of sesquiterpene hydrocarbons, including α-santalene, β-santalene, and epi-β-santalene[1].

-

Hydroxylation of Santalenes to Santalols: The final step in santalol biosynthesis involves the hydroxylation of the santalenes by cytochrome P450 monooxygenases (CYP76F subfamily) to yield the corresponding santalols (α-, β-, and epi-β-santalol)[2][3][4][5].

The formation of santalyl acetate is believed to be the result of the enzymatic acetylation of santalol. While the specific acetyltransferase responsible for this reaction in Santalum species has not been definitively identified in the reviewed literature, it is a common biochemical reaction in plants for the modification of secondary metabolites. This final step involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of santalol.

References

- 1. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 4. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Olfactory Profile and Odor Description of Santalyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of santalyl acetate (B1210297), a key fragrance ingredient valued for its sandalwood-like aroma. The document details its scent profile, physicochemical properties, relevant experimental methodologies for its analysis, and the biochemical pathways involved in its perception.

Olfactory Profile and Odor Description

Santalyl acetate is a synthetic aroma chemical produced by the acetylation of santalol, which is obtained from sandalwood oil.[1] As a result, it is typically a mixture of α- and β-isomers. Its olfactory profile is complex and highly valued in perfumery for its ability to impart smoothness and tenacity to fragrance compositions.

The odor of santalyl acetate is predominantly characterized as woody and sandalwood-like . However, its scent is finer and more delicate than natural sandalwood oil. Key descriptors include:

-

Secondary Notes: The profile is nuanced with powdery, floral (specifically orris and ionone-like), and nutty (cashew) undertones.[1][4][5][6] Some evaluations also report subtle acidic green and berry nuances.[6]

The following diagram illustrates the relationship between the primary, secondary, and tertiary olfactory notes associated with santalyl acetate.

Caption: Logical hierarchy of santalyl acetate's odor descriptors.

Data Presentation: Physicochemical Properties

The physical and chemical properties of santalyl acetate are summarized in the table below. These values are critical for formulation, stability testing, and regulatory compliance.

| Property | Value | Reference(s) |

| Chemical Name | Santalyl acetate | [1] |

| CAS Number | 1323-00-8 (for mixed isomers) | [1][3][6] |

| Molecular Formula | C17H26O2 | [1][7] |

| Molecular Weight | 262.39 g/mol | [1] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [2][3][5] |

| Specific Gravity | 0.980 - 0.986 @ 25°C; 0.981 - 0.989 @ 20°C | [2][6] |

| Refractive Index | 1.485 - 1.493 @ 20°C | [2][6] |

| Flash Point | >100°C (>212°F) | [3][6] |

| Vapor Pressure | 0.000114 mmHg @ 20°C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and oils | [2][4] |

| Substantivity | ~400 hours on a blotter | [4][6] |

Experimental Protocols

The characterization of santalyl acetate's olfactory profile involves sensory and analytical methodologies.

GC-O is a cornerstone technique for separating and identifying odor-active compounds within a sample. A trained sensory panelist sniffs the effluent from the gas chromatograph to describe the odor of each separated chemical component.

Methodology:

-

Sample Preparation: A solution of santalyl acetate is prepared in a volatile solvent (e.g., ethanol) at a concentration suitable for injection (typically 1-10%).

-

Instrumentation: A gas chromatograph is equipped with a column suitable for separating sesquiterpenoids (e.g., a non-polar or mid-polar column like DB-5 or DB-Wax). The column effluent is split between a chemical detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) and a heated sniffing port.[8]

-

Analysis: The sample is injected, and as compounds elute from the column, they are simultaneously detected by the MS/FID and assessed by a panelist at the olfactometry port.

-

Data Acquisition: The panelist records the time, duration, intensity, and description of each odor perceived. This data is time-aligned with the chromatogram from the chemical detector.

-

Identification: The mass spectrum of the odor-active region is compared against spectral libraries (e.g., NIST) to tentatively identify the compound.[8] Confirmation is achieved by comparing the retention time and odor description with that of an authentic standard.

References

- 1. SANTALYL ACETATE | 1323-00-8 [amp.chemicalbook.com]

- 2. Santalyl acetate | C34H52O4 | CID 24832103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synarome.com [synarome.com]

- 4. (+)-alpha-santalyl acetate, 41414-75-9 [thegoodscentscompany.com]

- 5. parchem.com [parchem.com]

- 6. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 7. santalyl acetate | CAS#:1323-00-8 | Chemsrc [chemsrc.com]

- 8. tropicalplantresearch.com [tropicalplantresearch.com]

A Technical Guide to the Solubility of Santalyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santalyl acetate (B1210297), a key component in fragrance and flavor industries, is a sesquiterpenoid ester valued for its characteristic sandalwood aroma. Its application in various formulations, from perfumes to potential therapeutic delivery systems, necessitates a thorough understanding of its solubility in different organic solvents. This technical guide provides a summary of the known solubility characteristics of santalyl acetate, a predictive assessment of its solubility in common organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility.

Introduction

Santalyl acetate (CAS No. 1323-00-8) is typically a mixture of α- and β-isomers, derived from the acetylation of santalol.[1] It is characterized as an almost colorless to pale straw-colored, slightly viscous liquid.[2] As a relatively large, non-polar molecule with an ester functional group, its solubility is governed by the principle of "like dissolves like," indicating a preference for non-polar organic solvents over polar ones. While precise quantitative solubility data across a wide range of organic solvents is not extensively documented in publicly available literature, existing information and chemical principles allow for a robust qualitative and predictive understanding. This guide aims to consolidate the available data and provide a practical framework for its experimental determination.

Physicochemical Properties of Santalyl Acetate

A foundational understanding of santalyl acetate's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [3][4] |

| Molecular Weight | 262.39 g/mol | [4] |

| Appearance | Oily liquid | [4] |

| LogP (o/w) | ~5.36 | [5] |

| Boiling Point | ~152-156 °C | [4] |

The high octanol-water partition coefficient (LogP) confirms the lipophilic and hydrophobic nature of santalyl acetate, suggesting poor solubility in water and high solubility in non-polar environments like oils and various organic solvents.

Solubility Profile of Santalyl Acetate

Quantitative and Qualitative Solubility Data

Direct quantitative data for santalyl acetate's solubility in a broad range of organic solvents is sparse. The available information is summarized below.

| Solvent | Temperature | Solubility | Type | Source(s) |

| Water | 25 °C | ~0.1055 - 0.1615 mg/L | Quantitative (Est.) | [5][6] |

| Water | Not Specified | Insoluble | Qualitative | [2] |

| Ethanol | Room Temp. | Miscible | Qualitative | [2] |

| Alcohol | Not Specified | Soluble | Qualitative | [5][6] |

| Oils | Not Specified | Soluble | Qualitative | [2] |

Predicted Solubility in Common Organic Solvents

Based on the chemical structure of santalyl acetate (a large hydrocarbon backbone with an ester group) and the principle of "like dissolves like," a qualitative prediction of its solubility in other common organic solvents can be made.[7] Santalyl acetate is expected to be soluble in solvents that can effectively solvate its large, non-polar sesquiterpene moiety.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | Van der Waals interactions between the non-polar solvent and the large hydrocarbon structure of santalyl acetate would be favorable. |

| Toluene (B28343) | Non-polar | High | Similar to hexane, toluene is a non-polar aromatic solvent that should readily dissolve santalyl acetate. |

| Acetone (B3395972) | Polar Aprotic | High | Although polar, acetone is a good solvent for many organic compounds, including esters.[7] |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate shares functional group similarity, promoting miscibility. |

| Chloroform | Polar Aprotic | High | A common solvent for a wide range of organic molecules, it is expected to readily dissolve santalyl acetate. |

| Methanol (B129727) | Polar Protic | Moderate to High | While more polar than ethanol, methanol is generally a good solvent for many organic esters. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | DMSO is a very strong polar solvent; while it may dissolve santalyl acetate, the large non-polar part might limit its miscibility compared to less polar solvents. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of santalyl acetate solubility in an organic solvent, adapted from standard laboratory "shake-flask" methods.[8]

Materials and Equipment

-

Santalyl Acetate (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument (e.g., HPLC-UV)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of santalyl acetate in the chosen solvent at known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of santalyl acetate to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precisely known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[8] Preliminary tests should be conducted to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow the excess, undissolved santalyl acetate to settle. For more rapid and complete separation, centrifuge the vial at a moderate speed.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining micro-undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID). Determine the concentration of santalyl acetate in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of santalyl acetate in the solvent using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from calibration curve) × (Dilution factor) × 100

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of santalyl acetate.

Logical Relationship of Solubility Prediction

Caption: Factors influencing the predicted solubility of santalyl acetate.

References

- 1. SANTALYL ACETATE | 1323-00-8 [chemicalbook.com]

- 2. Santalyl acetate | C34H52O4 | CID 24832103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-Santalyl acetate | C17H26O2 | CID 20402280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 6. (+)-alpha-santalyl acetate, 41414-75-9 [thegoodscentscompany.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

Santalyl Acetate: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santalyl acetate (B1210297), a primary constituent of sandalwood oil, is a sesquiterpenoid ester recognized for its characteristic woody and sweet aroma. While extensively utilized in the fragrance and flavor industries, its biological activities and therapeutic potential are areas of growing scientific interest. This technical guide provides a comprehensive overview of the current understanding of santalyl acetate's bioactivity, focusing on its role as a potential prodrug for its active metabolite, santalol (B192323). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

Santalyl acetate is a naturally occurring ester formed from santalol and acetic acid. It is a significant component of the essential oil extracted from the heartwood of the sandalwood tree (Santalum album). The biological effects of sandalwood oil have been attributed primarily to its high content of sesquiterpenoids, particularly α-santalol and β-santalol. It is hypothesized that santalyl acetate, upon administration, undergoes enzymatic hydrolysis by esterases in the body to release santalol, which then exerts its pharmacological effects. This guide will explore the biological activities associated with santalol as the active metabolite of santalyl acetate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₂ (for a single isomer) | [1] |

| Molecular Weight | ~262.39 g/mol (for a single isomer) | [1] |

| Appearance | Colorless to pale yellow, viscous liquid | [2] |

| Odor | Woody, sweet, floral, and slightly fruity | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |

Biological Activities and Therapeutic Potential

The therapeutic potential of santalyl acetate is intrinsically linked to the biological activities of its hydrolysis product, santalol. The following sections summarize the key findings in this area.

Anti-inflammatory Activity

α-santalol has demonstrated significant anti-inflammatory properties. A key mechanism of action is its interaction with the Cannabinoid Receptor Type 2 (CB2), which is primarily expressed on immune cells. Agonism at the CB2 receptor is known to modulate inflammatory responses.[5][6]

Quantitative Data: CB2 Receptor Binding Affinity

| Compound | Kᵢ (μM) for CB2 Receptor |

| α-santalol | 10.49 |

| β-santalol | 8.19 |

Data from bioassay-guided fractionation of Santalum album essential oil.[7]

Anticancer Activity

Sandalwood oil, containing santalyl acetate, has been shown to possess cytotoxic effects against various cancer cell lines. Studies on its active component, α-santalol, have begun to elucidate the underlying mechanisms, which include the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of Sandalwood Essential Oil

| Cell Line | IC₅₀ (μg/mL) |

| MCF-7 (human breast adenocarcinoma) | 8.03 |

| MCF-10A (non-tumorigenic human breast epithelial) | 12.3 |

IC₅₀ values determined after 24 hours of exposure to sandalwood essential oil.[5]

Antimicrobial Activity

Quantitative Data: Antimicrobial Activity of Sandalwood Oil

| Microorganism | MIC Range (μg/mL) |

| Staphylococcus aureus | 128 - 512 |

| Escherichia coli | 128 - 1024 |

| Candida albicans | ~600 |

MIC values are for sandalwood essential oil and can vary depending on the specific composition of the oil.[8][9]

Signaling Pathways

The biological effects of santalol, the active metabolite of santalyl acetate, are mediated through various signaling pathways.

CB2 Receptor Signaling Pathway

Activation of the G-protein coupled CB2 receptor by santalol can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence downstream signaling cascades involved in inflammation.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. While direct evidence for santalyl acetate is lacking, it is a plausible target for its active metabolite, santalol.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to further investigate the biological activities of santalyl acetate.

CB2 Receptor Binding Assay

Objective: To determine the binding affinity of santalyl acetate and its metabolites for the CB2 receptor.

Methodology:

-

Membrane Preparation: CHO (Chinese Hamster Ovary) cells stably expressing the human CB2 receptor are harvested and homogenized in a cold buffer. The cell membranes are isolated by differential centrifugation.[6]

-

Binding Assay: The cell membranes are incubated with a radiolabeled CB2 ligand (e.g., [³H]-CP55940) and varying concentrations of the test compound (santalyl acetate or santalol).

-

Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

-

Data Analysis: The binding affinity (Kᵢ) is calculated by analyzing the displacement curves.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of santalyl acetate on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of santalyl acetate for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of santalyl acetate that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of santalyl acetate are prepared in a 96-well microplate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of santalyl acetate at which no visible growth of the microorganism is observed.[9][10]

Conclusion and Future Directions

The available evidence strongly suggests that santalyl acetate functions as a prodrug, with its biological activities being primarily mediated by its hydrolysis to santalol. The anti-inflammatory, anticancer, and antimicrobial properties of santalol and sandalwood oil indicate a promising therapeutic potential for santalyl acetate. However, there is a clear need for further research to directly investigate the pharmacokinetics and pharmacodynamics of santalyl acetate. Future studies should focus on:

-

Direct quantification of the biological activities of santalyl acetate in a range of in vitro assays to determine its intrinsic activity, if any.

-

Comparative studies directly comparing the efficacy of santalyl acetate and santalol in various models.

-

In vivo studies to confirm the hydrolysis of santalyl acetate to santalol and to evaluate its therapeutic efficacy and safety profile in animal models of inflammation, cancer, and infection.

-

Elucidation of the specific molecular targets and signaling pathways directly modulated by santalyl acetate and its metabolites.

A deeper understanding of the biological properties of santalyl acetate will be crucial for its potential development as a therapeutic agent.

References

- 1. beta-Santalyl acetate | C17H26O2 | CID 20402280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synarome.com [synarome.com]

- 3. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 4. Santalyl acetate | C34H52O4 | CID 24832103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Enhancing Antimicrobial Efficacy of Sandalwood Essential Oil Against Salmonella enterica for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological data and safety assessment of santalyl acetate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalyl acetate (B1210297), a key component of sandalwood oil, is a widely utilized fragrance ingredient in cosmetics, perfumes, and various consumer products. It is also employed as a flavoring agent in the food industry. This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of santalyl acetate, intended to inform researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of publicly available data, focusing on quantitative toxicological endpoints, detailed experimental methodologies, and the potential signaling pathways of its metabolites.

Toxicological Data Summary

The toxicological profile of santalyl acetate has been evaluated for several endpoints, including acute toxicity, skin irritation and sensitization, and genotoxicity. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of Santalyl Acetate

| Test Type | Species | Route | LD50 | Reference |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg bw | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | > 5000 mg/kg bw | [1] |

Table 2: Skin Irritation and Sensitization of Santalyl Acetate

| Test Type | Species/Method | Concentration | Result | Reference |

| Skin Irritation | Human | Not specified | Irritating to skin and eyes | [2] |

| Skin Sensitization | Human (HRIPT) | Not specified | Not considered a common allergen | [3] |

Table 3: Genotoxicity of Santalyl Acetate

| Test Type | System | Result | Reference |

| Genotoxicity | Not specified | Does not give rise to concern | [3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. The following sections outline the methodologies for key experiments cited in the safety assessment of santalyl acetate.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

The acute oral toxicity of santalyl acetate is typically assessed using a method like the Acute Toxic Class Method.

Experimental Workflow for Acute Oral Toxicity Study

References

- 1. oecd.org [oecd.org]

- 2. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of repeated dose (90 day) oral toxicity, reproductive/developmental toxicity and mutagenic potential of ‘Calebin A’ - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of santalyl acetate: boiling point and density.

For Researchers, Scientists, and Drug Development Professionals

Santalyl acetate (B1210297), a key component in the fragrance industry prized for its characteristic sandalwood aroma, possesses distinct physical properties that are crucial for its application and analysis. This technical guide provides an in-depth overview of the boiling point and density of santalyl acetate, complete with experimental methodologies and a structured presentation of data.

Core Physical Properties

Santalyl acetate is most commonly available as a mixture of isomers, primarily alpha- and beta-santalyl acetate. The physical properties can vary slightly depending on the isomeric composition.

Data Summary

The boiling point and density of santalyl acetate, as reported in various chemical and fragrance industry sources, are summarized below. It is important to note that variations in reported values may be attributed to differences in the isomeric ratio of the samples tested and the experimental conditions.

| Physical Property | Reported Value | Isomer/Mixture Specification |

| Boiling Point | 323.00 to 325.00 °C at 760.00 mm Hg[1][2] | (+)-alpha-santalyl acetate |

| 336.2 °C at 760 mmHg[3][4] | Santalyl acetate (isomer unspecified) | |

| Density | 0.99 g/cm³[3][4] | Santalyl acetate (isomer unspecified) |

| 0.98000 to 0.98600 @ 25.00 °C[5] | Santalyl acetate (mixture of alpha and beta) |

Experimental Protocols

The determination of the boiling point and density of liquid fragrance compounds like santalyl acetate can be achieved through several established laboratory methods.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.

1. Distillation Method:

A simple or fractional distillation apparatus is a common method for determining the boiling point of a liquid.[6]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (santalyl acetate) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.

-

2. Thiele Tube Method:

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[7][8]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

-

Procedure:

-

A few drops of the santalyl acetate sample are placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the santalyl acetate sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The weight of the santalyl acetate sample is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

2. Hydrometer Method:

A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids.

-

Apparatus: A hydrometer, a graduated cylinder.

-

Procedure:

-

The santalyl acetate sample is poured into a graduated cylinder of sufficient depth.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of santalyl acetate and its macroscopic physical properties, which in turn influence its application in fragrance formulations.

Caption: Relationship between molecular and physical properties of santalyl acetate.

References

- 1. (+)-alpha-santalyl acetate, 41414-75-9 [thegoodscentscompany.com]

- 2. parchem.com [parchem.com]

- 3. santalyl acetate | CAS#:1323-00-8 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

Santalyl Acetate: A Sesquiterpenoid Derivative at the Nexus of Fragrance and Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Santalyl acetate (B1210297), a sesquiterpenoid ester, is a prominent contributor to the characteristic fragrance of sandalwood oil. While its primary commercial application lies within the fragrance and flavor industries, its structural relationship to the bioactive sesquiterpenoid alcohol, santalol (B192323), positions it as a molecule of significant interest for pharmacological investigation. This technical guide provides a comprehensive overview of santalyl acetate, detailing its chemical properties, synthesis, and analytical characterization. In the absence of extensive direct experimental data on santalyl acetate's biological activities, this paper will focus on the well-documented pharmacological roles of its precursor, santalol, and sandalwood oil, thereby inferring the potential therapeutic avenues for santalyl acetate. This guide will cover the established anticancer, antimicrobial, and anti-inflammatory properties of santalol, including its modulation of key cellular signaling pathways. Detailed experimental protocols for the evaluation of these biological activities are also provided to facilitate further research into the therapeutic potential of santalyl acetate.

Introduction

Sesquiterpenoids, a class of C15 terpenes, are widely distributed in the plant kingdom and are known for their diverse biological activities. Santalyl acetate, a mixture of α- and β-isomers, is a key sesquiterpenoid ester found in sandalwood oil, derived from the heartwood of Santalum species. It is synthesized through the acetylation of santalol, the principal bioactive constituent of sandalwood oil. While santalyl acetate is primarily valued for its persistent, woody, and sweet aroma, its structural similarity to santalol suggests that it may share or possess modified biological activities. This guide aims to provide a detailed technical resource on santalyl acetate, with a focus on its role as a sesquiterpenoid and its potential pharmacological applications based on the established activities of its parent compound.

Chemical and Physical Properties of Santalyl Acetate

Santalyl acetate is a viscous, colorless to pale yellow liquid. As a sesquiterpenoid ester, its properties are influenced by the tricyclic santalane skeleton. The commercial product is a mixture of α-santalyl acetate and β-santalyl acetate.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₂ | [1] |

| Molecular Weight | 262.39 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Woody, sweet, sandalwood-like | [2] |

| Boiling Point | ~332 °C at 760 mmHg | |

| Flash Point | >100 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils |

Biosynthesis and Chemical Synthesis

3.1. Natural Occurrence and Biosynthesis

Santalyl acetate itself is not reported to occur naturally in significant amounts. Its precursor, santalol, is biosynthesized in sandalwood trees through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of farnesyl pyrophosphate (FPP) by santalene synthase, followed by hydroxylation by a cytochrome P450 enzyme, leads to the formation of α- and β-santalol.

3.2. Chemical Synthesis of Santalyl Acetate

Santalyl acetate is commercially produced by the acetylation of santalol, which is extracted from sandalwood oil.

Biological Activities of the Precursor Santalol and Sandalwood Oil

While direct experimental data on the biological activities of santalyl acetate is limited, an in silico study has predicted it to be a potent antibacterial and anticancer lead compound. The extensive research on its precursor, α-santalol, and sandalwood oil provides a strong basis for inferring its potential pharmacological roles.

4.1. Anticancer Activity

α-Santalol has demonstrated significant anticancer effects in various cancer cell lines and animal models. Its proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

-

Apoptosis Induction: α-Santalol has been shown to induce apoptosis in human prostate cancer cells through the activation of caspase-3.

-

Cell Signaling Modulation: Studies have indicated that α-santalol can inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin signaling pathway.

4.2. Antimicrobial Activity

Sandalwood oil, rich in santalol, exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. The antimicrobial efficacy is attributed to the disruption of microbial cell membranes and inhibition of essential cellular processes.

4.3. Anti-inflammatory Activity

Both sandalwood oil and α-santalol have demonstrated anti-inflammatory properties. The proposed mechanisms involve the inhibition of pro-inflammatory cytokines and enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of sesquiterpenoids like santalyl acetate.

5.1. Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., santalyl acetate) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.

5.2. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

5.3. Analytical Characterization

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture.

-

Sample Preparation: Dilute the sample (e.g., santalyl acetate or essential oil) in a suitable solvent (e.g., hexane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate the components of interest.

-

MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection. The resulting mass spectra are used for compound identification by comparison with spectral libraries.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of organic molecules. ¹H and ¹³C NMR are commonly used to characterize compounds like santalyl acetate.

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.

Future Directions and Conclusion

References

The Genesis of a Sandalwood Staple: A Technical Guide to Santalyl Acetate in Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalyl acetate (B1210297), a key component in the modern perfumer's palette for creating sandalwood accords, represents a fascinating intersection of natural product chemistry, synthetic innovation, and the relentless pursuit of olfactory excellence. While not a naturally occurring molecule, its history is intrinsically linked to the study and replication of the prized aroma of East Indian sandalwood oil (Santalum album). This technical guide delves into the discovery and history of santalyl acetate, providing a comprehensive overview of its chemical properties, synthesis, and the biological pathways governing its perception.

The story of santalyl acetate is not one of a singular discovery but rather an evolutionary step in the broader narrative of fragrance chemistry. Its creation was made possible by foundational work in terpene chemistry and the eventual total synthesis of its precursor, santalol (B192323). As the availability of natural sandalwood dwindled and costs escalated, the fragrance industry turned to synthetic chemistry to provide sustainable and cost-effective alternatives, paving the way for the development and widespread adoption of molecules like santalyl acetate.

Historical Context: The Quest for Synthetic Sandalwood

The journey to santalyl acetate begins with the foundational work on terpenes by chemists like Leopold Ružička , who was awarded the Nobel Prize in Chemistry in 1939 for his work on polymethylenes and higher terpenes. His structural elucidation of key fragrance molecules laid the groundwork for understanding the complex chemical nature of natural scents, including sandalwood.

A pivotal moment in sandalwood chemistry arrived in 1970 when Elias James "E.J." Corey , who would later win the Nobel Prize in Chemistry in 1990 for his development of the theory and methodology of organic synthesis, achieved the first total synthesis of α-santalol.[1][2] This landmark achievement not only demonstrated the power of organic synthesis but also opened the door to the creation of santalol derivatives.

The acetylation of santalol to form santalyl acetate was a logical progression, driven by the desire to modify and enhance the olfactory properties of the parent alcohol. Esterification is a common practice in fragrance chemistry to alter a molecule's volatility, substantivity, and odor profile. In the case of santalol, acetylation yields a molecule with a smoother, more tenacious, and slightly fruitier character than the alcohol itself.

While the exact date and individual credited with the first synthesis of santalyl acetate for fragrance purposes are not definitively documented in readily available literature, its emergence is closely tied to the research and development efforts of major fragrance and flavor companies from the mid-20th century onwards. Companies like Givaudan, Firmenich, and IFF have historically been at the forefront of developing synthetic sandalwood substitutes in response to the increasing scarcity of natural sandalwood oil. The development of santalyl acetate can be seen as part of this broader industrial effort to build a robust and diverse palette of synthetic sandalwood odorants.

Chemical Properties and Odor Profile

Santalyl acetate is typically a mixture of α- and β-isomers, reflecting the composition of the santalol from which it is derived. It is a colorless to pale yellow, slightly viscous liquid with a characteristic woody, sandalwood-like odor that is often described as smoother and more persistent than santalol.

Table 1: Physical and Chemical Properties of Santalyl Acetate

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [3] |

| Molecular Weight | 262.39 g/mol | [3][4] |

| Boiling Point | 152-156 °C at 5 Torr; ~336.2 °C at 760 mmHg | [3][4][5] |

| Flash Point | >100 °C (212 °F) | [6] |

| Vapor Pressure | 0.000114 mmHg at 25 °C | [3][4][5] |

| logP (o/w) | ~4.27 - 5.36 | [3][4][7] |

| Refractive Index | 1.499 | [3][5] |

| Density | ~0.99 g/cm³ | [3][4] |

| Solubility | Insoluble in water; soluble in alcohol | [6] |

Table 2: Olfactory Profile of Santalyl Acetate

| Aspect | Description | Source(s) |

| Odor Type | Woody, Sandalwood | [6] |

| Odor Description | Woody, floral, cashew, nutty, powdery, orris | [6] |

| Substantivity on Blotter | ~400 hours | [6] |

| Flavor Profile | Woody, ionone, and berry-like at 50 ppm | [6] |

| Retention Index (GC-O) | (Z)-α-santalyl acetate: 2205 | [8] |

Experimental Protocols

Synthesis of (Z)-α-Santalyl Acetate

The synthesis of santalyl acetate is typically achieved through the acetylation of santalol. The following protocol is adapted from the literature and describes the synthesis of the (Z)-α-isomer.[9][10][11]

Materials:

-

(Z)-α-Santalol

-

Anhydrous acetic anhydride (B1165640)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (or other suitable solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (Z)-α-santalol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (excess) to the solution.

-

Add anhydrous acetic anhydride (1.5-2.0 eq) and a catalytic amount of DMAP to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours (e.g., 12 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (Z)-α-santalyl acetate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetate.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of essential oils and fragrance compounds, including santalyl acetate.[12][13][14][15]

-

Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5, is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp up to 250-280°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which can be compared to library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of santalyl acetate and its isomers.[9][16][17]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

¹H NMR: Key signals include those for the methyl groups, the protons adjacent to the double bond and the ester group, and the characteristic signals of the bicyclic ring system.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the acetate group, the carbons of the double bond, and the various carbons of the santalane skeleton.

Olfactory Perception: The G-Protein Coupled Receptor Pathway

The perception of odorants like santalyl acetate begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, typically Gαolf in olfactory neurons. This activation initiates a signaling cascade:

-

The activated Gαolf subunit dissociates and activates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

The influx of cations (primarily Ca²⁺ and Na⁺) through the open CNG channels leads to depolarization of the neuron's membrane.

-

If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.

While the specific olfactory receptor(s) that bind to santalyl acetate are not definitively identified, research has shown that synthetic sandalwood odorants can activate specific olfactory receptors.[18][19][20][21]

Conclusion

Santalyl acetate stands as a testament to the ingenuity of fragrance chemists in response to the challenges of sourcing natural materials. Its history is woven into the fabric of 20th-century organic chemistry, from the foundational studies of terpenes to the landmark total synthesis of its parent molecule, santalol. While not a direct replacement for the complexity of natural sandalwood oil, santalyl acetate provides a crucial and versatile woody note that has become indispensable in modern perfumery. Its synthesis via the acetylation of santalol is a well-established process, and its interaction with olfactory receptors follows the canonical G-protein coupled signaling pathway. For researchers and professionals in fragrance chemistry and related fields, understanding the history, synthesis, and biological activity of molecules like santalyl acetate is essential for the continued innovation and creation of new and captivating fragrances.

References

- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. santalyl acetate | CAS#:1323-00-8 | Chemsrc [chemsrc.com]

- 4. Santalyl acetate|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. santalyl acetate, 1323-00-8 [thegoodscentscompany.com]

- 7. parchem.com [parchem.com]

- 8. Structure-Odor Relationships of αSantalol Derivatives with Modified Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. tropicalplantresearch.com [tropicalplantresearch.com]

- 13. funyu-store.b-cdn.net [funyu-store.b-cdn.net]

- 14. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Olfactory receptor neuron profiling using sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Research Portal [scholarship.miami.edu]

- 21. Dual Activities of Odorants on Olfactory and Nuclear Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Geochemical Variations in Santalyl Acetate Across Santalum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical variations of santalyl acetate (B1210297) and related sesquiterpenoids in various Santalum species. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of biosynthetic and experimental workflows.

Introduction

Sandalwood oil, derived from the heartwood of Santalum species, is a highly prized commodity in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody and sweet aroma is largely attributed to a complex mixture of sesquiterpenoids, primarily α-santalol and β-santalol. Santalyl acetate, the acetylated form of santalol (B192323), is a significant contributor to the oil's fragrance profile, often imparting a finer, more elegant, and creamy-woody note. The concentration of santalyl acetate and its precursors varies considerably among different Santalum species and is influenced by geographical location, age of the tree, and genetic factors. This guide explores these variations, the underlying biosynthetic pathways, and the analytical methodologies used for their quantification.

Data Presentation: Comparative Geochemical Analysis

The following tables summarize the quantitative data on santalyl acetate, its precursors (α- and β-santalol), and other key sesquiterpenoids in the essential oils of various Santalum species. This data has been compiled from multiple scientific studies to provide a comparative analysis.

Table 1: Santalyl Acetate and Santalol Content in Different Santalum Species (% of Total Oil Composition)

| Species | α-Santalyl Acetate (%) | α-Santalol (%) | β-Santalol (%) | Geographical Origin | Reference(s) |

| Santalum album | 3.5 - 6.15 | 41.7 - 53.67 | 18.2 - 27.9 | India (Bengaluru) | [1][2] |

| Santalum album | Not Reported | 31.36 - 39.0 | 13.43 - 17.38 | Sri Lanka | [3] |

| Santalum spicatum | 2.58 | 4.69 - 8.40 | 2.22 | Australia (Western) | [3] |

| Santalum paniculatum | Not Reported | 34.5 - 40.4 | 11.0 - 16.2 | USA (Hawaii) | [4][5] |

| Santalum austrocaledonicum | Not Reported | 38 - 50 | 12 - 22.58 | New Caledonia | [6][7][8] |

| Santalum yasi | Not Reported | 39 - 47 | 19 - 31 | Fiji, Tonga | [8] |

Table 2: Composition of Other Key Sesquiterpenoids in Different Santalum Species (% of Total Oil Composition)

| Species | α-Santalene (%) | β-Santalene (%) | (Z)-α-trans-Bergamotol (%) | Lanceol (%) | Nuciferol (%) | Reference(s) |

| Santalum album | 0.4 - 4.87 | 1.39 - 5.30 | 3.1 - 9.3 | 2.8 | 2.2 | [1] |

| Santalum spicatum | Not Reported | 0.80 | 1.28 | 37.82 | 17.62 | [3] |

| Santalum paniculatum | 0.6 | 0.8 | Not Reported | Not Reported | Not Reported | [5] |

| Santalum austrocaledonicum | Not Reported | Not Reported | 3.00 - 8.00 | 2.00 - 16.00 | Not Reported | [7] |

| Santalum yasi | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Biosynthesis of Santalyl Acetate

The biosynthesis of santalyl acetate is a multi-step enzymatic process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) pathway.[9]

The key stages are:

-

Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, FPP.[9]

-